molecular formula C11H14ClNO B1311000 3-chloro-2,2-dimethyl-N-phenylpropanamide CAS No. 82820-74-4

3-chloro-2,2-dimethyl-N-phenylpropanamide

Cat. No.: B1311000
CAS No.: 82820-74-4
M. Wt: 211.69 g/mol
InChI Key: GRKXHRAZNFTCCO-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-phenylpropanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is characterized by the presence of a chloro group, two methyl groups, and a phenyl group attached to a propanamide backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-chloro-2,2-dimethyl-N-phenylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-2,2-dimethyl-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethyl-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-chloro-2,2-dimethyl-N-phenylpropanamide can be compared with other similar compounds such as:

    3-chloro-2,2-dimethyl-N-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group.

    3-chloro-2,2-dimethyl-N-ethylpropanamide: Similar structure but with an ethyl group instead of a phenyl group.

    3-chloro-2,2-dimethyl-N-isopropylpropanamide: Similar structure but with an isopropyl group instead of a phenyl group.

The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKXHRAZNFTCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427662
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82820-74-4
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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